molecular formula C19H16N2O2 B5228533 6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline

6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline

Cat. No.: B5228533
M. Wt: 304.3 g/mol
InChI Key: KCIGTOXKSCCJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline, also known as BMVC, is a synthetic compound that belongs to the family of benzo[c]cinnolines. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and microbial growth. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the suppression of inflammation, and the inhibition of microbial growth. It has also been shown to exhibit antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline is its broad spectrum of activity, which makes it a promising candidate for the development of new drugs. However, its poor solubility in water and low bioavailability limit its use in vivo, and more research is needed to optimize its pharmacokinetic properties.

Future Directions

Future research on 6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline could focus on optimizing its pharmacokinetic properties, developing new formulations that improve its solubility and bioavailability, and exploring its potential applications in other fields of scientific research, such as neuroprotection and cardiovascular disease. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline can be synthesized through a multistep process that involves the condensation of 4-methoxybenzaldehyde and 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained in the form of a yellow crystalline powder with a melting point of 267-269°C.

Scientific Research Applications

6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

8-methoxy-4-(4-methoxyphenyl)-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-22-13-8-6-12(7-9-13)19-15-10-11-17(23-2)14-4-3-5-16(18(14)15)20-21-19/h3-11,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGTOXKSCCJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=CC=CC4=C(C=CC2=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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